molecular formula C26H21N3O4 B2539448 1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid CAS No. 2138248-12-9

1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B2539448
CAS No.: 2138248-12-9
M. Wt: 439.471
InChI Key: ROPCLMZMXKFPIN-UHFFFAOYSA-N
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Description

1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 2138248-12-9 . It has a molecular weight of 439.47 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature .

Scientific Research Applications

Antifungal Applications

1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid and its derivatives have been researched for their antifungal properties. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a related class of compounds, exhibited significant antifungal activity against various phytopathogenic fungi. The carbonyl oxygen atom in these compounds could form hydrogen bonds crucial for their antifungal activity (Du et al., 2015).

Antibacterial Applications

Compounds related to this compound have also been explored for their antibacterial properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed notable antibacterial activities, and some were found to be highly effective antibacterial agents (Maqbool et al., 2014). Similarly, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity (Rai et al., 2009).

Antimicrobial and Auxin Activities

In addition to the antifungal and antibacterial applications, these compounds have been evaluated for their antimicrobial activity. A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs (Kumar et al., 2012). Meanwhile, acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, though not high in auxin activities, exhibited some inhibitory effects on wheat germ (Yue et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPCLMZMXKFPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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